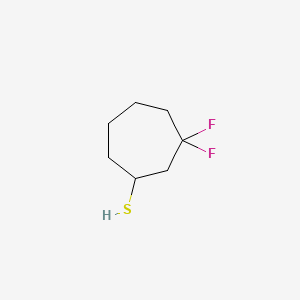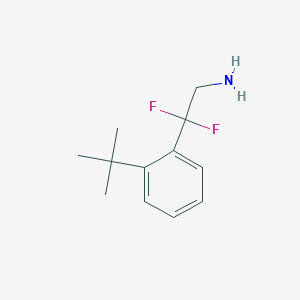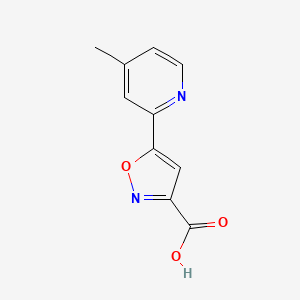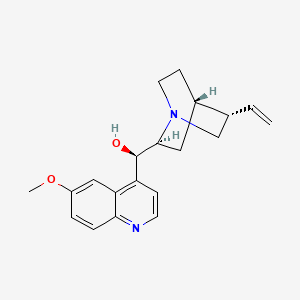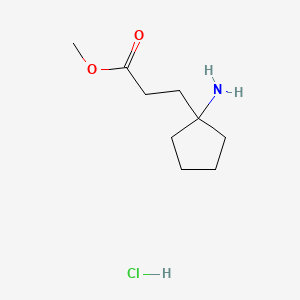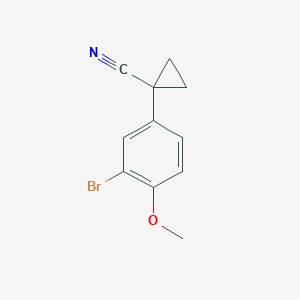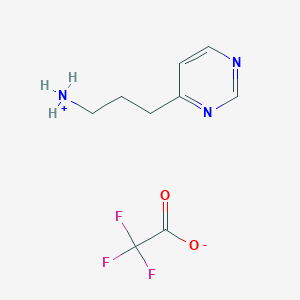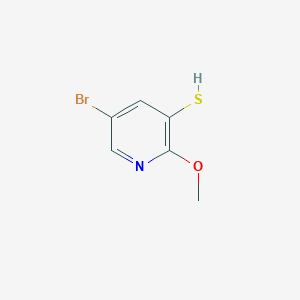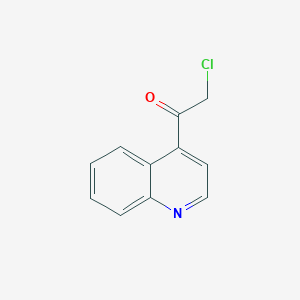
2-Chloro-1-(quinolin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(quinolin-4-YL)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. This compound is known for its significant applications in various fields, including medicinal chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-4-YL)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method includes the following steps:
Starting Material: Quinoline is used as the starting material.
Reaction with Chloroacetyl Chloride: Quinoline is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(quinolin-4-YL)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-ethanol derivatives.
Scientific Research Applications
2-Chloro-1-(quinolin-4-YL)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(quinolin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler derivative with similar reactivity but lacking the ethanone group.
4-Chloroquinoline: Another derivative with chlorine substitution at a different position.
Quinoline-4-carboxylic acid: An oxidized form of the compound.
Uniqueness
2-Chloro-1-(quinolin-4-YL)ethanone is unique due to the presence of both the chloro and ethanone groups, which provide distinct reactivity and allow for the synthesis of a wide range of derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-4-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2 |
InChI Key |
NBPSXWPURGKWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
